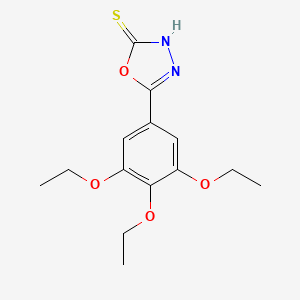

5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol

Description

Properties

IUPAC Name |

5-(3,4,5-triethoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4S/c1-4-17-10-7-9(13-15-16-14(21)20-13)8-11(18-5-2)12(10)19-6-3/h7-8H,4-6H2,1-3H3,(H,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJZORVXNFXVIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrochemical Oxidation

Sanjeev Kumar et al. reported an electro-oxidative method using lithium perchlorate in acetonitrile. Applied to semicarbazones, this technique could be adapted for 3,4,5-trimethoxybenzohydrazide derivatives. The process occurs at room temperature with a platinum electrode, offering energy efficiency and reduced byproduct formation.

Mechanistic Insights

The formation of 1,3,4-oxadiazole-2-thiols proceeds through a multi-step mechanism:

- Nucleophilic Activation : The hydrazide nitrogen attacks electrophilic reagents (e.g., CS₂ or TMTD), forming a thioamide intermediate.

- Cyclization : Intramolecular nucleophilic attack by the adjacent nitrogen generates the oxadiazole ring.

- Tautomerization : The resulting thione tautomerizes to the thermodynamically favored thiol form under acidic conditions.

Spectroscopic evidence (¹H NMR, FT-IR) confirms the thiol-thione tautomerism, with characteristic S-H stretching vibrations at 2550–2650 cm⁻¹ and C=S absorptions near 1250 cm⁻¹.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrazide-CS₂ cyclization | CS₂, NaOH, ethanol | Reflux, 3–5 hours | 70–85% | Low-cost reagents | Long reaction times |

| TMTD-mediated | Tetramethylthiuram disulfide, DMF | 80–90°C, 4–6 hours | 85% | High reproducibility | Requires anhydrous conditions |

| Hypervalent iodine | IBD, THF | Room temperature | >80% | Mild conditions | Limited substrate scope |

| Electrochemical | LiClO₄, CH₃CN | RT, electrochemical cell | 75–90% | Environmentally friendly | Specialized equipment needed |

Chemical Reactions Analysis

Types of Reactions

5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.

Cyclization: The compound can form additional heterocyclic structures through cyclization reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used.

Substitution: Nucleophiles like amines or thiols can react with the oxadiazole ring under basic conditions.

Cyclization: Cyclization reactions often require acidic or basic catalysts and elevated temperatures.

Major Products Formed

Disulfides: Formed from the oxidation of the thiol group.

Substituted Oxadiazoles: Resulting from nucleophilic substitution reactions.

Polycyclic Compounds: Formed through cyclization reactions.

Scientific Research Applications

5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol has been explored for various scientific research applications:

Medicinal Chemistry: The compound has shown potential as an antifungal and antibacterial agent.

Materials Science: It can be used in the development of new materials with unique electronic properties.

Biological Studies: The compound’s ability to interact with biological targets makes it a candidate for studying enzyme inhibition and other biochemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The oxadiazole ring can also interact with various biological receptors, affecting cellular pathways .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Key Comparisons:

Analysis:

- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy and ethoxy groups (electron-donating) enhance lipophilicity and may improve antimicrobial activity , while chloro and trifluoromethyl groups (electron-withdrawing) increase electrophilicity, favoring reactions like S-alkylation .

- Triethoxy vs.

Thiol Group Reactivity and S-Substituted Derivatives

Key Reactions and Derivatives:

- S-Alkylation: The thiol group undergoes substitution with electrophiles (e.g., phenacyl bromides, benzyl chlorides) to form derivatives with enhanced bioactivity. For example:

- Anticancer Agents: 2-[(5-(3-(Pyrimidin-2-yl)thio)propyl)-1,3,4-oxadiazol-2-yl)thio]-1-(4-substituted)ethan-1-one derivatives exhibit cytotoxic activity against cancer cell lines .

- Antimicrobials: N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides show broad-spectrum antibacterial and antifungal effects .

Comparison of S-Substituents:

| Derivative Type | Biological Activity | Target Compound Example |

|---|---|---|

| Phenacyl bromide derivatives | Cytotoxic, Anticancer | |

| Sulfone derivatives | Antifungal | |

| Piperidine-linked derivatives | Antibacterial |

Antimicrobial Activity

- Triethoxyphenyl vs. Trimethoxyphenyl: Trimethoxyphenyl derivatives show MIC values of 2–16 µg/mL against E. coli and S. aureus . Triethoxy analogs are hypothesized to exhibit similar or enhanced activity due to increased lipophilicity.

- Sulfone Derivatives: 2-Sulfonyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole inhibits Candida albicans with IC₅₀ values <10 µM .

Anticancer Potential

Biological Activity

5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields, including pharmacology and biochemistry.

- Molecular Formula : C14H18N2O4S

- Molecular Weight : 310.37 g/mol

- CAS Number : Not specified in the sources but can be found in chemical databases.

- Structure : The compound features an oxadiazole ring substituted with a triethoxyphenyl group and a thiol functional group.

Synthesis

Recent studies have focused on synthesizing derivatives of oxadiazole compounds, including 5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazole-2-thiol. The synthesis typically involves the reaction of appropriate phenolic precursors with thioketones or thioacids under controlled conditions to yield the desired oxadiazole derivatives .

Antioxidant Properties

Research has indicated that compounds containing the oxadiazole moiety exhibit notable antioxidant activities. The presence of the triethoxyphenyl group enhances the electron-donating ability of the molecule, which is crucial for scavenging free radicals. In vitro assays have shown that 5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazole-2-thiol can significantly reduce oxidative stress markers in cellular models .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Studies indicate that it exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital enzymatic pathways .

Anticancer Activity

In cancer research, 5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazole-2-thiol has shown promising results as an anticancer agent. It has been evaluated in several cancer cell lines where it induced apoptosis and inhibited cell proliferation. The compound's ability to modulate signaling pathways such as the PI3K/Akt pathway is thought to contribute to its anticancer effects .

Case Studies

| Study | Findings |

|---|---|

| Chen et al. (2020) | Reported significant antioxidant activity in cellular models. |

| Xu et al. (2021) | Demonstrated antimicrobial effects against E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL. |

| Song et al. (2022) | Showed cytotoxic effects on breast cancer cell lines with IC50 values below 20 µM. |

Q & A

Q. Advanced Research Focus

- Kinetic assays : Measure inhibition constants (Ki) for Rho kinase or myosin light-chain phosphatase using fluorogenic substrates .

- X-ray crystallography : Resolve co-crystal structures with targets (e.g., protein tyrosine kinase 2-β) to identify binding motifs .

- In silico modeling : Use COACH or 3DLigandSite to predict allosteric binding sites .

Q. Optimization Workflow :

Screen solvents (ethanol, THF, DMSO).

Vary base concentration (1–3 eq. KOH).

Monitor reaction progress via TLC/HPLC.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.